molecular formula C17H12OS B11855857 Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)- CAS No. 62096-47-3

Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-

Cat. No.: B11855857
CAS No.: 62096-47-3
M. Wt: 264.3 g/mol
InChI Key: IMDFPWFWUQNNNV-UHFFFAOYSA-N
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Description

4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN is a heterocyclic compound that features a unique structure combining an indeno-pyran core with a thiophene ring. This compound is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of the thiophene ring imparts significant electronic properties, making it a valuable building block for advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate indene and pyran derivatives in the presence of a thiophene substituent. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the thiophene ring.

Scientific Research Applications

4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN involves its interaction with specific molecular targets and pathways. The compound’s electronic properties, imparted by the thiophene ring, allow it to participate in various biochemical processes. It can interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound with significant electronic properties.

    Pyrano[2,3-d]pyrimidine derivatives: Compounds with similar pyran structures and potential biological activities.

    Benzo[d]imidazo[2,1-b]thiazole derivatives: Compounds with related heterocyclic structures and diverse applications.

Uniqueness

4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN is unique due to its specific combination of an indeno-pyran core with a thiophene ring, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various advanced applications in materials science, biology, and medicine.

Properties

CAS No.

62096-47-3

Molecular Formula

C17H12OS

Molecular Weight

264.3 g/mol

IUPAC Name

4-methyl-2-thiophen-2-ylindeno[2,1-b]pyran

InChI

InChI=1S/C17H12OS/c1-11-9-14(16-7-4-8-19-16)18-15-10-12-5-2-3-6-13(12)17(11)15/h2-10H,1H3

InChI Key

IMDFPWFWUQNNNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C=C2OC(=C1)C4=CC=CS4

Origin of Product

United States

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